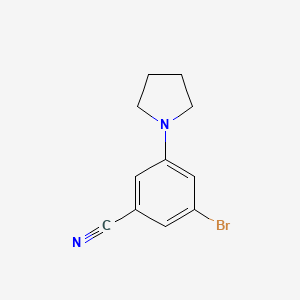

3-Bromo-5-(pyrrolidin-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

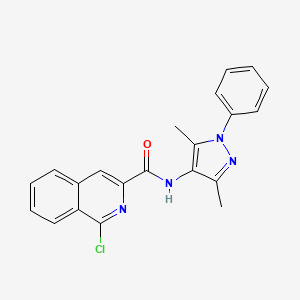

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is a chemical compound that contains a bromine atom, a pyrrolidine ring, and a benzonitrile group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” and similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is characterized by a bromine atom, a pyrrolidine ring, and a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” are likely to be influenced by the presence of the bromine atom, the pyrrolidine ring, and the benzonitrile group . These functional groups can participate in various types of chemical reactions, including substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” are determined by its molecular structure . For example, the presence of the bromine atom, the pyrrolidine ring, and the benzonitrile group can influence its polarity, solubility, stability, and other properties .Scientific Research Applications

Inhibitor Design for Overcoming Insecticide Resistance

The compound has been used in the design of inhibitors to overcome insecticide resistance . It was used in the creation of boronic acid inhibitors of the carboxylesterase αE7 from the agricultural pest Lucilia cuprina . These inhibitors were found to act synergistically with organophosphates (OPs) to reduce the amount of OP required to kill L. cuprina by up to 16-fold and abolish resistance .

Structural Studies

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” has been used in structural studies, particularly in the study of alpha-esterase-7 . The compound was used in complex with alpha-esterase-7, providing insights into the structure and function of this enzyme .

Biological Research

The compound is used in biological research, particularly in the study of neglected diseases . It has been used in the synthesis of macrocycles, which are potential therapeutic agents in neglected diseases .

Chemical Synthesis

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is used in chemical synthesis . It has been used in the synthesis of various compounds, contributing to the development of new materials and pharmaceuticals .

Commercial Availability

The compound is commercially available and can be purchased for use in various research applications . It is provided by companies like Sigma-Aldrich, which supply it to researchers for use in their experiments .

Pyrimidine Derivatives

“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is used in the synthesis of pyrimidine derivatives . These derivatives have various applications in medicinal chemistry and drug discovery .

Mechanism of Action

The mechanism of action of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is likely to depend on its molecular structure and the specific biological target it interacts with . For example, compounds with a pyrrolidine ring have been found to exhibit different biological profiles depending on the spatial orientation of substituents and the different binding mode to enantioselective proteins .

Safety and Hazards

Future Directions

The future directions for research on “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” or by exploring different synthetic strategies .

properties

IUPAC Name |

3-bromo-5-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-5-9(8-13)6-11(7-10)14-3-1-2-4-14/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXHUVROIPCLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(pyrrolidin-1-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)

![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)

![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)

![4,7,8-Trimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784975.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)